molecular formula C8H9ClN2O3 B13583904 (s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol

(s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol

Cat. No.: B13583904
M. Wt: 216.62 g/mol
InChI Key: XKLGTSJJJYBCKD-SSDOTTSWSA-N
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Description

(s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a phenyl ring, along with an ethan-1-ol backbone. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitroaniline.

    Reduction: The nitro group in 4-chloro-3-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-chloro-3-nitroaniline.

    Amination: The final step involves the reaction of 4-chloro-3-nitroaniline with ethylene oxide under basic conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-one.

    Reduction: 2-Amino-2-(4-chloro-3-aminophenyl)ethan-1-ol.

    Substitution: 2-Amino-2-(4-hydroxy-3-nitrophenyl)ethan-1-ol.

Scientific Research Applications

(s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, while the chloro and nitro groups can participate in various non-covalent interactions, stabilizing the enzyme-substrate complex and modulating the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol
  • 2-Amino-2-(4-chloro-3-nitrophenyl)ethanol
  • 2-Amino-2-(4-chloro-3-nitrophenyl)ethanone

Uniqueness

(s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in enzymatic reactions. This chiral specificity makes it a valuable compound in the development of enantiomerically pure pharmaceuticals.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

(2S)-2-amino-2-(4-chloro-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H9ClN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m1/s1

InChI Key

XKLGTSJJJYBCKD-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])Cl

Origin of Product

United States

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